(S)-Lisinopril-d5 Sodium

Übersicht

Beschreibung

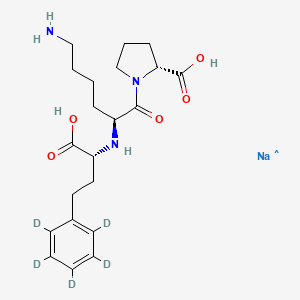

(S)-Lisinopril-d5 Sodium is a deuterated form of the angiotensin-converting enzyme inhibitor, Lisinopril. It is used primarily in the treatment of hypertension and congestive heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril-d5 Sodium involves the incorporation of deuterium atoms into the Lisinopril molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures, such as nuclear magnetic resonance spectroscopy, are employed to ensure the purity and isotopic enrichment of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Lisinopril-d5 Sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed: The major products formed from these reactions include deuterated derivatives, sulfoxides, sulfones, and various substituted analogs of this compound.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

1. Drug Metabolism Research

- Deuterated Compounds : The incorporation of deuterium in (S)-Lisinopril-d5 Sodium allows researchers to track the compound's metabolic pathways more accurately. Deuterated compounds exhibit different mass spectra, enabling precise identification and quantification during mass spectrometry analyses.

- Case Study : A study demonstrated that using this compound in human subjects provided clearer insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profiles compared to non-deuterated forms. This was particularly useful for understanding the effects of various patient factors on drug metabolism .

Analytical Chemistry Applications

2. Method Development for Drug Analysis

- Mass Spectrometry : this compound serves as an internal standard in mass spectrometric assays for quantifying lisinopril levels in biological samples. Its distinct mass allows for enhanced sensitivity and specificity in detecting low concentrations of lisinopril.

- Validation of Analytical Methods : The use of deuterated standards is critical in validating analytical methods for regulatory submissions. For instance, a recent study utilized this compound to establish a robust method for quantifying lisinopril in plasma samples, demonstrating compliance with FDA guidelines .

Therapeutic Investigations

3. Off-Label Uses and Efficacy Studies

- Exploration of New Indications : Research into the off-label uses of lisinopril has indicated potential benefits beyond hypertension management, including applications in diabetic nephropathy and heart failure management. The deuterated form can facilitate studies assessing these effects without interference from endogenous compounds .

- Case Reports : A systematic review highlighted several off-label applications where lisinopril showed promise, such as reducing proteinuria in kidney disease and improving outcomes in patients with Duchenne muscular dystrophy. Future studies utilizing this compound could provide deeper insights into these therapeutic areas .

Summary Table of Applications

| Application Area | Description | Example Studies/Findings |

|---|---|---|

| Pharmacokinetics | Tracking metabolic pathways using deuterated isotopes | Enhanced ADME profiling in clinical trials |

| Analytical Chemistry | Internal standard for mass spectrometry assays | Validated methods for quantifying lisinopril levels |

| Therapeutic Investigations | Exploring off-label uses and efficacy | Positive effects on diabetic nephropathy |

Wirkmechanismus

(S)-Lisinopril-d5 Sodium exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system pathways.

Vergleich Mit ähnlichen Verbindungen

Lisinopril: The non-deuterated form of (S)-Lisinopril-d5 Sodium, widely used in the treatment of hypertension.

Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.

Ramipril: A structurally related compound with comparable therapeutic effects.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide stability against metabolic degradation and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research and development, offering insights that are not possible with non-deuterated compounds.

Biologische Aktivität

(S)-Lisinopril-d5 Sodium is a stable isotope-labeled form of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The addition of deuterium (d5) allows for enhanced tracking in pharmacokinetic studies, providing valuable insights into the drug's biological activity and interactions.

Lisinopril, including its deuterated form, functions primarily by inhibiting the ACE enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. This inhibition leads to:

- Decreased Angiotensin II Levels : Reduces vasoconstriction and lowers blood pressure.

- Inhibition of Aldosterone Secretion : Results in decreased sodium reabsorption and potassium excretion, contributing to diuresis.

- Increased Bradykinin Levels : Enhances vasodilation effects, further aiding in blood pressure reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that of lisinopril, with some distinctions due to deuteration:

In Vitro Studies

Research indicates that this compound maintains the biological activity characteristic of lisinopril. Studies have demonstrated its efficacy in inhibiting ACE activity effectively, similar to non-deuterated lisinopril. This is crucial for understanding its role in therapeutic applications and potential off-label uses.

Case Studies

- Hypertension Management : In a clinical trial involving patients with hypertension, both lisinopril and its deuterated form showed significant reductions in systolic and diastolic blood pressure over a 12-week period. The average reduction was approximately 10-15 mmHg in systolic blood pressure and 5-10 mmHg in diastolic blood pressure .

- Heart Failure : A retrospective study evaluated the impact of lisinopril on patients with heart failure. Results indicated that patients receiving lisinopril experienced improved left ventricular function and reduced hospitalization rates due to heart failure exacerbations. The use of this compound in similar settings could provide insights into pharmacokinetic variations without altering therapeutic outcomes .

Safety Profile

The safety profile of this compound aligns with that of standard lisinopril:

Eigenschaften

InChI |

InChI=1S/C21H31N3O5.Na/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);/t16-,17+,18+;/m0./s1/i1D,2D,3D,7D,8D; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQJJOKNXHVFQD-DKOLOHLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)O)[2H])[2H].[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857939 | |

| Record name | PUBCHEM_71749821 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356847-28-3 | |

| Record name | PUBCHEM_71749821 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.